Unveiling Methyl 3-hexylnon-2-enoate: A Synthetic Intermediate in Focus
Unveiling Methyl 3-hexylnon-2-enoate: A Synthetic Intermediate in Focus
A comprehensive review of scientific literature and chemical databases reveals no evidence of the natural occurrence of Methyl 3-hexylnon-2-enoate. This compound is not documented as a constituent of any known plant, insect, or microorganism. Instead, its presence in scientific literature is exclusively within the context of chemical synthesis, where it serves as a key intermediate in the development of novel lipids for drug delivery applications. This technical guide provides an in-depth overview of the synthesis of Methyl 3-hexylnon-2-enoate, catering to researchers, scientists, and professionals in drug development.
Chemical Synthesis: The Horner-Wadsworth-Emmons Approach
The synthesis of Methyl 3-hexylnon-2-enoate is achieved through a well-established olefination reaction known as the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone to form an alkene, in this case, the α,β-unsaturated ester, Methyl 3-hexylnon-2-enoate. The HWE reaction is widely favored for its high stereoselectivity, typically yielding the (E)-isomer as the major product.[1][2]
Quantitative Data for Synthesis
The following table summarizes the key reactants and conditions for the synthesis of Methyl 3-hexylnon-2-enoate as described in patent literature.[5][6][7][8][9]
| Reactant/Condition | Description | Molar Amount (mmol) | Mass/Volume |
| Tridecan-7-one | Ketone Substrate | 32.8 | 6.5 g |
| Trimethyl phosphonoacetate | Phosphonate Reagent | 278.8 | 50.74 g |
| Sodium hydride (60% in paraffin oil) | Base | 335 | 14.16 g |
| Tetrahydrofuran (THF) | Solvent | - | 500 mL |
| Temperature | Reaction Condition | - | 0°C to ambient |
| Reaction Time | Duration | - | 3 hours |
Experimental Protocol for Synthesis
The following protocol is a detailed methodology for the synthesis of Methyl 3-hexylnon-2-enoate based on procedures outlined in patent documents.[5][6][7][8][9]
Materials:
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Tridecan-7-one
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in paraffin oil)
-
Tetrahydrofuran (THF), anhydrous
-
Ice-water bath
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
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A suspension of sodium hydride (14.16 g, 335 mmol) in anhydrous THF (500 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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The flask is cooled to 0°C using an ice-water bath.
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Trimethyl phosphonoacetate (50.74 g, 278.8 mmol) is added slowly to the stirred suspension. The mixture is stirred at 0°C for 2 hours to ensure the complete formation of the phosphonate ylide.
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Tridecan-7-one (6.5 g, 32.8 mmol) is then added slowly to the reaction mixture.
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After the addition is complete, the reaction is allowed to warm to ambient temperature and is stirred for an additional 1 hour.
-
Upon completion, the reaction is carefully quenched and worked up to isolate the crude product.
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Purification of the crude product is typically performed using column chromatography to yield pure Methyl 3-hexylnon-2-enoate. A patent reports a 55% yield for a similar synthesis.[8]
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Methyl 3-hexylnon-2-enoate via the Horner-Wadsworth-Emmons reaction.
Caption: Synthetic pathway for Methyl 3-hexylnon-2-enoate.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. WO2015095340A1 - Lipids and lipid compositions for the delivery of active agents - Google Patents [patents.google.com]
- 6. US11013696B2 - Lipids and lipid compositions for the delivery of active agents - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2020219876A1 - Ionizable amine lipids and lipid nanoparticles - Google Patents [patents.google.com]
- 9. US20160317458A1 - Lipids and Lipid Compositions for the Delivery of Active Agents - Google Patents [patents.google.com]
